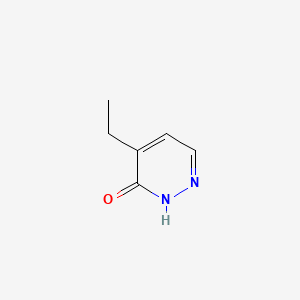

4-Ethylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .

Synthesis Analysis

Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Molecular Structure Analysis

The molecular structure of pyridazine is simple and consists of a six-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis

A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis

Pyridazine is a colorless liquid with a boiling point of 208 °C . It is soluble in water and miscible in dioxane and ethanol .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Derivatives : A study by Arrault et al. (2002) describes the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and related compounds, demonstrating the compound's utility in creating novel chemical derivatives (Arrault et al., 2002).

Electrophilic Cyanating Agents : Kim et al. (2005) identify 2-Cyanopyridazin-3(2H)-ones as effective, selective, and electrophilic cyanating agents, highlighting their potential for N-, S-, or C-cyanation of a range of nucleophiles (Kim et al., 2005).

Synthesis of Polycyclic Dispirooxindoles : Gong et al. (2014) discuss the synthesis of polycyclic dispirooxindole derivatives via a domino Diels–Alder cyclodimerization reaction using 4-cyanopyridine, which is structurally related to 4-Ethylpyridazin-3(2H)-one, showcasing the relevance in synthesizing complex organic structures (Gong et al., 2014).

Potential Anticancer Agents : Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating the application of related compounds in the development of potential anticancer agents (Temple et al., 1983).

Bioactive Compounds : Macias et al. (2009) explored the bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, to which 4-Ethylpyridazin-3(2H)-one is structurally similar, emphasizing their potential in herbicide models and pharmaceutical development (Macias et al., 2009).

Synthesis of Isoxazolo[3,4-d]pyridazinones : Piaz et al. (1991) describe the synthesis of 4-aminopyridazin-3(2H)-ones, indicating the versatility of pyridazin-3(2H)-ones in producing various functionalized compounds (Piaz et al., 1991).

Synthesis and Characterization of Pyridazinone Derivatives : Kalai et al. (2020) synthesized and characterized a novel pyridazin-3(2H)-one derivative, providing insights into the structural and thermal properties of such compounds, relevant for pharmaceutical applications (Kalai et al., 2020).

Magnetic Studies in Coordination Chemistry : Escuer et al. (2000) investigated magnetic properties of coordination polymers using 4-ethylpyridine, a compound related to 4-Ethylpyridazin-3(2H)-one, indicating its potential in magnetic studies (Escuer et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACYEHVMBYPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpyridazin-3(2H)-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.